1-Cyclohexene-1-propanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60416-25-3 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)propanal |
InChI |
InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h5,8H,1-4,6-7H2 |
InChI Key |
JCJMLAMVTOLKIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCC=O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics Involving 1 Cyclohexene 1 Propanal
Mechanistic Pathways of Aldehyde Reactivity
The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a primary site for nucleophilic attack and other reactions.
One of the most fundamental reactions involving the aldehyde group is nucleophilic addition. Grignard reagents, powerful carbon-based nucleophiles, react readily with the carbonyl carbon of 1-Cyclohexene-1-propanal to form new carbon-carbon bonds and, after protonation, secondary alcohols. The reaction proceeds through a well-defined, multi-step mechanism.
The general mechanism involves an initial Lewis acid-base interaction, followed by the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbonyl carbon. This attack breaks the pi bond of the carbonyl, forming a tetrahedral alkoxide intermediate. A final protonation step yields the alcohol product.
Table 1: Mechanistic Steps of Grignard Reaction with this compound
| Step | Description |
| 1. Lewis Acid-Base Complex Formation | The magnesium component (+MgX) of the Grignard reagent acts as a Lewis acid, coordinating with the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon. |
| 2. Nucleophilic Attack | The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. |
| 3. Protonation | An acidic workup (e.g., addition of water or dilute acid) protonates the alkoxide intermediate to yield the final secondary alcohol product. |
The aldehyde hydrogen of this compound can be abstracted in radical reactions. Acylperoxy radicals (R(C=O)OO•) are a class of reactive intermediates that can initiate oxidation. The reaction between an unsaturated hydrocarbon and an acylperoxy radical leads to an alkyl radical, which then rapidly reacts with molecular oxygen. This process can lead to the formation of multifunctional oxygenated compounds.
In the context of this compound, a radical initiator can abstract the aldehydic hydrogen to form an acyl radical. This radical reacts with O2 to form a reactive acylperoxy radical. This species can then participate in further oxidation pathways, potentially involving the cyclohexene (B86901) double bond. Such radical-initiated oxidations are dependent on conditions like temperature and the presence of initiators.
Reductive coupling reactions offer a method for forming carbon-carbon bonds by joining two carbonyl compounds. For this compound, this could involve a cross-coupling reaction with another aldehyde or a ketone to produce 1,2-diols. These reactions often employ metal catalysts, such as copper or nickel, or electrochemical methods.
A proposed pathway for copper-catalyzed reductive coupling involves the formation of a nucleophilic α-silyloxybenzylcopper(I) species from an aromatic aldehyde, which then couples with a ketone. While this compound is aliphatic, related metal-catalyzed processes can be envisioned. Another approach is electroreductive coupling, where electrons serve as the reducing agent, potentially proceeding through the nucleophilic attack of an electrogenerated dianion from one carbonyl partner onto the other.
Table 2: Comparison of Selected Aldehyde Reductive Coupling Methods
| Method | Catalyst/Reagent | Key Intermediate | Product Type |
| Copper-Catalyzed | CuCl-NHC complex, silylboronate, alkoxide base | Nucleophilic α-silyloxyorganocopper(I) species | 1,2-diols |
| Rhodium-Catalyzed | RhCl3•3H2O, Me3SiH | Rhodium(I) or Rhodium(III) enolate | Aldol (B89426) adducts |
| Electroreductive | Electrons (from cathode) | Electrogenerated dianions | 1,2-diols |
Reaction Mechanisms of the Cyclohexene Moiety
The carbon-carbon double bond within the cyclohexene ring is a site of high electron density, making it susceptible to electrophilic attack and subsequent rearrangements.
In the presence of an electrophile, such as a protic acid (H-X), the π electrons of the cyclohexene double bond in this compound can attack the electrophile. This addition follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, leading to the formation of a more stable carbocation intermediate. Once formed, these carbocations are prone to rearrangement if a more stable carbocation can be formed nearby. This phenomenon is a key feature of reactions involving carbocation intermediates.
The driving force for these rearrangements is the increase in stability of the carbocation. The stability order is tertiary > secondary > primary, due to the stabilizing effects of hyperconjugation and inductive effects from adjacent alkyl groups.
Carbocation rearrangements typically occur via 1,2-shifts, where an atom or group on a carbon adjacent to the positively charged carbon migrates, taking its bonding electrons with it.
Hydride Shift: A hydrogen atom moves from an adjacent carbon to the carbocation center. This is common when a secondary carbocation can rearrange to a more stable tertiary carbocation. For example, if protonation of the this compound double bond leads to a secondary carbocation, a 1,2-hydride shift from an adjacent tertiary carbon could yield a more stable tertiary carbocation. The shift is very fast, often occurring before a nucleophile has time to attack the initial carbocation.
Alkyl Shift: An entire alkyl group (like a methyl group) migrates in a similar fashion. This occurs if a hydride shift is not possible or if an alkyl shift would lead to a more stable carbocation.
These rearrangements are thermodynamically driven processes that seek the lowest energy carbocation intermediate before the final product is formed by nucleophilic attack.
Carbocation Formation and Rearrangements in Unsaturated Cyclic Systems
Role of Leaving Groups and Nucleophilic Attack
Nucleophilic attack is a fundamental reaction mechanism for the aldehyde functionality of this compound. The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. youtube.com In reactions where a substitution occurs at a carbon atom, the nature of the leaving group is a critical factor. A good leaving group is a species that can stabilize the negative charge it takes on after bond cleavage.
In the context of reactions involving derivatives of this compound, such as in nucleophilic aromatic substitution scenarios on related aromatic structures, a good leaving group (like a halide) is essential for the reaction to proceed. youtube.com The mechanism often involves an initial nucleophilic addition to the electrophilic center, followed by the departure of the leaving group. youtube.com For instance, in a hypothetical scenario where the cyclohexene ring is modified to an aromatic system with a leaving group, a strong nucleophile would be required to initiate the reaction. youtube.com
The reactivity of the carbonyl group in this compound itself is pronounced. Strong nucleophiles attack the carbonyl carbon directly, leading to the formation of an alkoxide intermediate. youtube.com Weaker nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl carbon through protonation of the carbonyl oxygen. youtube.com
| Factor | Influence on Nucleophilic Attack |
| Nucleophile Strength | Strong nucleophiles react directly, while weak nucleophiles often require acid catalysis. youtube.com |
| Electrophilicity of Carbonyl Carbon | Increased by electron-withdrawing groups and protonation of the carbonyl oxygen. youtube.com |
| Steric Hindrance | Bulky groups around the carbonyl can impede nucleophilic attack. |
| Leaving Group Ability (in substitution reactions) | A good leaving group is stable in its anionic form, facilitating the reaction. youtube.com |
Elimination Mechanisms (e.g., E2 Pathways in Dehydration)
Elimination reactions are crucial in the chemistry of cyclohexene derivatives. The E2 (bimolecular elimination) mechanism is particularly relevant, especially in reactions like dehydration of corresponding alcohols or dehydrohalogenation of halo-derivatives. The E2 pathway is a single-step process where a base removes a proton, and a leaving group departs simultaneously, forming a double bond. libretexts.org
A key stereochemical requirement for the E2 reaction in cyclohexane (B81311) systems is an anti-periplanar arrangement of the proton being abstracted and the leaving group. chemistrysteps.comyoutube.com This means that both the hydrogen and the leaving group must be in axial positions and on opposite sides of the ring for the elimination to occur efficiently. chemistrysteps.comyoutube.comkhanacademy.org This conformational requirement can dictate the regioselectivity of the elimination, sometimes favoring the formation of a less substituted alkene (Hofmann product) over the more substituted one (Zaitsev product) if the required anti-periplanar geometry cannot be achieved for the Zaitsev pathway. libretexts.org
The rate of an E2 reaction in a cyclohexane derivative is highly dependent on the stability of the chair conformation that allows for the trans-diaxial arrangement of the hydrogen and the leaving group. chemistrysteps.com If this conformation is energetically unfavorable due to steric hindrance from bulky substituents, the reaction rate will be significantly slower. libretexts.orgyoutube.com
| Conformation Requirement | Product Outcome |
| Anti-periplanar (trans-diaxial) H and Leaving Group | Favors E2 elimination. chemistrysteps.comyoutube.com |
| No available anti-periplanar H | E2 elimination is hindered or does not occur. libretexts.org |
| Steric hindrance in the required conformation | Slower reaction rate. libretexts.orgyoutube.com |
Addition Reactions to the Alkene (e.g., Oxymercuration-Demercuration)
The alkene moiety in this compound is susceptible to electrophilic addition reactions. A notable example is the oxymercuration-demercuration reaction, which achieves the hydration of an alkene to an alcohol following Markovnikov's rule, without the issue of carbocation rearrangements. wikipedia.orgmasterorganicchemistry.com This two-step process involves the addition of a hydroxyl group and a mercury-containing group across the double bond, followed by the reductive removal of the mercury group. ucla.edu
The first step of the oxymercuration reaction involves the electrophilic attack of the mercuric acetate (B1210297) (Hg(OAc)₂) on the alkene double bond. youtube.com This leads to the formation of a cyclic, three-membered intermediate known as a mercurinium ion. masterorganicchemistry.comchemistrysteps.com In this intermediate, the mercury atom is bonded to both carbons of the original double bond, and it carries a positive charge. chempedia.info This cyclic intermediate is analogous to the halonium ion formed during the halogenation of alkenes. masterorganicchemistry.com The formation of the mercurinium ion is crucial as it prevents the formation of a discrete carbocation, thereby precluding any potential carbocation rearrangements. wikipedia.org
The subsequent step involves the attack of a nucleophile, typically water, on the mercurinium ion. The nucleophile attacks one of the carbon atoms of the three-membered ring from the side opposite to the mercury atom due to steric hindrance. wikipedia.org This results in an anti-addition , where the newly added hydroxyl group and the mercury group are on opposite faces of the cyclohexane ring. wikipedia.orgmasterorganicchemistry.com This high degree of stereoselectivity is a hallmark of reactions proceeding through a cyclic intermediate. masterorganicchemistry.com The final demercuration step, usually achieved with sodium borohydride (B1222165) (NaBH₄), replaces the mercury group with a hydrogen atom. While the demercuration step itself is not always stereospecific, the initial oxymercuration step definitively establishes the anti-stereochemistry of the addition. wikipedia.org
| Reaction Step | Key Feature | Stereochemical Outcome |
| Oxymercuration | Formation of a cyclic mercurinium ion intermediate. masterorganicchemistry.comchemistrysteps.com | Prevents carbocation rearrangements. wikipedia.org |
| Nucleophilic Attack | Attack on the more substituted carbon from the opposite side of the mercury atom. wikipedia.org | Anti-addition of the hydroxyl and mercury groups. wikipedia.orgmasterorganicchemistry.com |
| Demercuration | Reductive replacement of the mercury group with hydrogen. ucla.edu | The overall stereochemistry of the H and OH addition can be syn or anti. wikipedia.org |
Rearrangement Reactions Pertinent to this compound Scaffolds
Rearrangement reactions can occur in molecules with the this compound scaffold, particularly when carbocation intermediates are formed. These rearrangements are driven by the formation of a more stable carbocation.
wikipedia.orgucla.edu-Hydride Shift Cascades
A wikipedia.orgucla.edu-hydride shift is a type of carbocation rearrangement where a hydrogen atom, along with its bonding pair of electrons, migrates from a carbon atom to an adjacent carbon atom that bears a positive charge. wikipedia.orglibretexts.org This process is driven by the formation of a more stable carbocation, for example, the conversion of a secondary carbocation to a more stable tertiary carbocation. youtube.comlibretexts.org
In the context of the this compound scaffold, if a reaction condition leads to the formation of a carbocation, a cascade of wikipedia.orgucla.edu-hydride shifts could potentially occur. For instance, if a carbocation is generated on the propanal side chain, a series of shifts could propagate the positive charge along the carbon chain or into the ring. However, such rearrangements are generally observed when there is a clear thermodynamic driving force, meaning each successive shift leads to a carbocation of equal or greater stability. stackexchange.com In many cases, the initial formation of a more stable carbocation through a single shift is the most predominant rearrangement pathway. pearson.com It is important to note that reactions like oxymercuration-demercuration are specifically employed to avoid such rearrangements. youtube.com
| Rearrangement Type | Description | Driving Force |
| wikipedia.orgucla.edu-Hydride Shift | Migration of a hydrogen atom with its bonding electrons to an adjacent carbocation. wikipedia.orglibretexts.org | Formation of a more stable carbocation (e.g., secondary to tertiary). youtube.comlibretexts.org |
| wikipedia.orgucla.edu-Alkyl Shift | Migration of an alkyl group with its bonding electrons to an adjacent carbocation. libretexts.org | Formation of a more stable carbocation. libretexts.org |
α-Ketol and Acyloin Rearrangements of Aldehydes/Ketones
The α-ketol rearrangement, also known as the acyloin rearrangement, is an isomerization reaction of α-hydroxy aldehydes or ketones, catalyzed by acid or base. d-nb.infobeilstein-journals.org This process involves the 1,2-migration of an alkyl or aryl group. The reaction does not necessitate a leaving group or a carbocation intermediate, as the adjacent π system of the carbonyl group can accept the migrating group. beilstein-journals.org While the reaction is generally reversible, it can be driven to favor the product by factors such as the formation of a more stable ketone from a less stable aldehyde or through ring expansion or contraction in cyclic systems. beilstein-journals.org
For a derivative of this compound, such as an α-hydroxy ketone like 1-(1-cyclohexenyl)-2-hydroxypropan-1-one, a base-catalyzed rearrangement would be initiated by the deprotonation of the hydroxyl group to form an alkoxide. This is followed by the migration of a group to the adjacent carbonyl carbon. The stability of the resulting product would be the primary driving force for the reaction. nih.govrsc.org
Baeyer-Villiger Rearrangement
The Baeyer-Villiger rearrangement, or Baeyer-Villiger oxidation, is the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, which transforms ketones into esters and cyclic ketones into lactones. organic-chemistry.orgsigmaaldrich.com The reaction is typically carried out with peracids, such as m-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgsigmaaldrich.com
A key feature of this reaction is its regioselectivity, which is determined by the migratory aptitude of the substituents attached to the carbonyl carbon. The group that can better stabilize a positive charge will migrate preferentially. organic-chemistry.org The general order of migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org
In a hypothetical Baeyer-Villiger oxidation of a ketone analogue, such as 1-(cyclohex-1-en-1-yl)propan-2-one, the oxygen atom would be inserted between the carbonyl carbon and the more substituted group. Given the migratory aptitude, the cyclohexenyl group would be expected to migrate in preference to the methyl group, yielding cyclohex-1-en-1-yl acetate. The rearrangement proceeds with retention of stereochemistry at the migrating center. youtube.com
Curtius Rearrangement (for related carboxylic acid derivatives)
The Curtius rearrangement is a thermal decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction is highly versatile as it allows for the conversion of carboxylic acids and their derivatives into primary amines, carbamates, or urea (B33335) derivatives after the resulting isocyanate reacts with nucleophiles like water, alcohols, or amines, respectively. nih.govscispace.com
For a derivative like 1-cyclohexene-1-propanoic acid, the process would begin with its conversion to an acyl azide. This can be achieved by first converting the carboxylic acid to an acyl chloride, followed by a reaction with an azide salt, or through a one-pot procedure using reagents like diphenylphosphoryl azide (DPPA). organic-chemistry.orgscispace.com Upon heating, the acyl azide undergoes a concerted rearrangement where the alkyl group migrates to the nitrogen atom as nitrogen gas is expelled, forming 1-(2-isocyanatoethyl)cyclohex-1-ene. wikipedia.org The stereochemistry of the migrating group is fully retained during this process. scispace.com
Kinetic Studies of Reactions Involving this compound and Analogues
Pseudo-First-Order Kinetics in Dehydration Processes
Kinetic studies often simplify complex reaction systems. In reactions where the concentration of one reactant is significantly higher than others, its concentration can be considered constant throughout the reaction. This allows the reaction rate to be described by pseudo-first-order kinetics.
For instance, in the acid-catalyzed dehydration of an alcohol analogue, such as 3-(cyclohex-1-en-1-yl)propan-1-ol, if the reaction is performed in a large excess of a strong acid, the concentration of the acid catalyst remains effectively unchanged. The rate of the reaction would then appear to be dependent only on the concentration of the alcohol, even though the true rate law is second-order. The observed rate constant, k', would be a product of the true rate constant and the concentration of the acid. Monitoring the disappearance of the reactant or the appearance of the product over time would yield a linear plot for ln[reactant] versus time, characteristic of first-order kinetics.
Rate Constants and Activation Parameters
The temperature dependence of the rate constant is described by the Arrhenius equation, k = A * exp(-Ea/RT), where A is the pre-exponential factor and Ea is the activation energy. These parameters are crucial for understanding reaction barriers and mechanisms.
Below is a table of Arrhenius parameters for the reaction of various cyclic hydrocarbons with the methoxy (B1213986) radical (CH₃O), which serves as an analogue for radical abstraction reactions.
| Reactant | Pre-exponential Factor (A) (cm³ s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Temperature Range (K) |
| Cyclohexane | 8.8 x 10⁻¹² | 24.5 ± 3.0 | 403–513 |
| Cyclohexene | 3.1 x 10⁻¹² | 15.3 ± 0.8 | 300–503 |
| 1,4-Cyclohexadiene | 1.9 x 10⁻¹² | 7.6 ± 1.9 | 300–513 |
Data sourced from a study on the reactions of CH₃O with cyclic hydrocarbons. researchgate.net
The data show a decrease in activation energy from cyclohexane to cyclohexene to 1,4-cyclohexadiene, indicating increased reactivity due to the presence of weaker allylic C-H bonds. researchgate.net
Influence of Reaction Conditions (e.g., pH, Temperature, Solvent) on Reaction Rates
The rate of chemical reactions involving this compound and its analogues is significantly influenced by various reaction conditions.
Temperature : Increasing the temperature generally increases the reaction rate. libretexts.org This is because higher temperatures lead to more frequent collisions between reactant molecules and a higher proportion of those collisions having sufficient energy to overcome the activation energy barrier, as described by the Arrhenius equation. researchgate.netlibretexts.org
pH : For acid- or base-catalyzed reactions, such as the α-ketol rearrangement or certain dehydration processes, the pH of the solution is a critical factor. The concentration of H⁺ or OH⁻ ions can directly appear in the rate law, meaning that a change in pH will proportionally affect the reaction rate.
Solvent : The solvent can influence reaction rates in several ways. It can affect the solubility of reactants, stabilize or destabilize transition states, and in some cases, participate directly in the reaction mechanism. For example, polar solvents may favor reactions that involve charge separation in the transition state.
Catalyst : The presence of a catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. acs.org For reactions involving the double bond of the cyclohexene ring, such as hydroformylation, the choice of catalyst and ligands can also influence the selectivity and yield of the products. acs.org
Derivatization Strategies and Their Chemical Basis in 1 Cyclohexene 1 Propanal Research
Methods for Modifying the Aldehyde Functionality
The aldehyde group in 1-cyclohexene-1-propanal is the primary target for derivatization due to its reactivity. Various reagents can be employed to transform the aldehyde into a more stable or readily detectable derivative.
The reaction of aldehydes and ketones with compounds containing an amino group is a well-established method for derivatization. Specifically, hydroxylamine (B1172632) and hydrazine (B178648) derivatives are commonly used to form oximes and hydrazones, respectively.
The formation of an oxime involves the reaction of this compound with hydroxylamine (NH₂OH) under weakly acidic conditions. byjus.com The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. byjus.comyoutube.com
Similarly, hydrazones are formed by the reaction of this compound with hydrazine (N₂H₄) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). wikipedia.orgresearchgate.net The reaction mechanism is analogous to oxime formation, involving nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. wikipedia.orgchemtube3d.com Hydrazones are often brightly colored and are particularly useful for spectrophotometric detection. researchgate.net
Table 1: Common Derivatization Reactions for Aldehydes
| Derivative | Reagent | General Reaction |
|---|---|---|
| Oxime | Hydroxylamine (NH₂OH) | R-CHO + NH₂OH → R-CH=NOH + H₂O |
This table provides a generalized representation of the reactions.
While less common for aldehydes compared to alcohols and amines, acetylation and silylation can be employed to modify the properties of this compound for specific analytical applications. These methods are typically used to increase the volatility and thermal stability of compounds for gas chromatography (GC) analysis.
Acetylation involves the reaction of the compound with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to introduce an acetyl group. In the context of this compound, this would not directly modify the aldehyde but could be relevant if the compound is first reduced to its corresponding alcohol, 1-cyclohexene-1-propanol.
Silylation is a more versatile technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. Similar to acetylation, direct silylation of the aldehyde is not the primary application. However, if this compound were to undergo reactions that introduce hydroxyl or amino groups, subsequent silylation would be a valuable analytical step.
Alkylation reactions introduce an alkyl group into a molecule. For aldehydes like this compound, this can be achieved through various synthetic routes, though it is less common as a direct derivatization strategy for analytical purposes compared to oxime or hydrazone formation. One potential pathway involves the reaction of the enolate of the aldehyde with an alkyl halide. This would result in the addition of an alkyl group at the carbon atom adjacent to the carbonyl group (the α-carbon).
Chemical Principles Governing Derivatization
The primary goals of derivatization in analytical chemistry are to improve the separation and detection of the target analyte. The chemical modifications introduced during derivatization directly influence the physicochemical properties of the compound, leading to enhanced analytical performance.
For gas chromatography (GC), the volatility of an analyte is a critical factor. Derivatization can significantly alter a compound's boiling point and its interaction with the stationary phase of the GC column.
By converting the relatively polar aldehyde group of this compound into a less polar and more stable derivative, such as an oxime or a silylated derivative (of a reduced form), its volatility can be increased. This leads to shorter retention times and improved peak shapes in GC analysis. The reduction in polarity also minimizes interactions with active sites on the column, which can cause peak tailing and poor resolution.
Derivatization can introduce specific functional groups that enhance the response of a particular detector. For instance, the formation of 2,4-dinitrophenylhydrazones introduces nitroaromatic groups that are strongly chromophoric, making them highly responsive to UV-Vis detectors in high-performance liquid chromatography (HPLC). researchgate.net
Furthermore, the chemical differences between the derivatives of various aldehydes can be more pronounced than those of the parent compounds. This can lead to better separation of closely related aldehydes in a complex mixture. The choice of derivatizing agent can be tailored to maximize the resolution between specific compounds of interest. For example, using a bulky derivatizing agent can amplify small structural differences between analytes, resulting in improved chromatographic separation.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Cyclohexene-1-propanol |
| Acetic anhydride |
| Acetyl chloride |
| Hydrazine |
| Hydroxylamine |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
Reduction of Analyte Adsorption
A significant challenge in the gas chromatographic (GC) analysis of polar compounds like this compound is their tendency to adsorb to active sites within the analytical system. The aldehyde functional group, with its polar carbonyl moiety, can interact with silanol (B1196071) groups on glass wool liners, column stationary phases, or other surfaces, leading to poor peak shape, reduced response, and inaccurate quantification. nih.govshimadzu.com Derivatization mitigates this issue by converting the polar aldehyde group into a less polar, more stable functional group.
Chemical Basis: The primary strategy involves a nucleophilic addition or condensation reaction at the carbonyl carbon of the aldehyde. Common reagents react with the aldehyde to form more volatile and less polar derivatives that exhibit weaker interactions with the stationary phase.
Common Derivatization Reactions for Aldehydes:
Oxime Formation: Aldehydes react with hydroxylamine or its derivatives, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), to form stable oximes. copernicus.orgnih.gov PFBHA is particularly advantageous as it introduces a polyfluorinated group, making the derivative highly sensitive to electron capture detection (ECD). sigmaaldrich.com The reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration.
Hydrazone Formation: Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with aldehydes to form colored hydrazones. nih.gov This method is more commonly used for liquid chromatography (LC) with UV detection but can be adapted for GC. nih.gov
Silylation: While less common for simple aldehydes, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used, though they are highly sensitive to moisture. researchgate.net
The table below illustrates the conceptual change in properties of this compound upon derivatization.
| Property | This compound (Analyte) | PFBHA Derivative (Hypothetical) | Rationale for Improvement |
|---|---|---|---|
| Polarity | Moderate to High | Low | The polar C=O bond is replaced by a less polar C=N-O bond, reducing interaction with active sites. |
| Volatility | Moderate | High | Elimination of hydrogen bond accepting capability of the carbonyl oxygen can increase volatility. |
| Thermal Stability | Moderate | High | Oximes are generally more thermally stable than their parent aldehydes, reducing degradation in the hot GC injector. |
| Peak Shape | Prone to tailing | Sharp, symmetrical | Reduced adsorption leads to less peak tailing and improved chromatographic efficiency. |
Development of Directional Derivatization Methods
Directional derivatization refers to the use of reagents that react selectively with a specific functional group to introduce a tag that enhances detectability for a particular analytical technique. nih.gov This is crucial for achieving high sensitivity and selectivity, especially for trace-level analysis of this compound in complex environmental or biological samples. nih.gov
The strategy focuses on targeting the aldehyde group of this compound, as the cyclohexene (B86901) moiety is relatively inert under typical derivatization conditions. The choice of reagent is dictated by the analytical detector to be used.
Detector-Oriented Derivatization Agents:
For Gas Chromatography-Electron Capture Detection (GC-ECD): Reagents that introduce electrophoric (electron-capturing) groups, such as multiple halogen atoms, are ideal. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a prime example, offering exceptional sensitivity for aldehydes. sigmaaldrich.comsigmaaldrich.com
For Gas Chromatography-Mass Spectrometry (GC-MS): While any derivatization that improves chromatography is beneficial, reagents that produce derivatives with characteristic mass fragmentation patterns are preferred. PFBHA derivatives, for instance, often show a prominent ion at m/z 181 (the pentafluorobenzyl cation), which is useful for selected ion monitoring (SIM). Silylation can also be used to generate derivatives with predictable fragmentation. researchgate.net
For Liquid Chromatography-Fluorescence Detection (LC-FLD): For LC analysis, reagents that introduce a fluorophore are used. Reagents like dansyl hydrazine or 1,3,5,7-tetramethyl-8-aminozide-difluoroboradiaza-s-indacence (BODIPY-aminozide) react with the aldehyde group to yield highly fluorescent derivatives, enabling detection at very low concentrations. nih.gov
The development of these methods allows the analyst to direct the derivatization towards a specific analytical outcome, transforming a difficult-to-measure analyte into one that is ideally suited for the chosen instrumentation.
Scope and Limitations of Derivatization Procedures
While derivatization is a powerful tool, its application to a multifunctional compound like this compound requires careful consideration of its scope and potential limitations. researchgate.net
Scope of Derivatization:
Improved Sensitivity and Lower Limits of Detection: By incorporating tags for sensitive detectors (e.g., ECD, FLD), detection limits can be lowered by several orders of magnitude compared to direct analysis. nih.govnih.gov
Enhanced Selectivity: Derivatization can provide an extra dimension of selectivity, as the reaction is often specific to the target functional group (aldehydes), helping to distinguish the analyte from matrix interferences. nih.gov
Improved Chromatography: The conversion to less polar, more stable derivatives significantly improves peak shape, resolution, and reproducibility. chromtech.com
Structural Confirmation: The mass spectra of derivatives can provide clear, interpretable fragmentation patterns that aid in the structural confirmation of the original analyte. nih.gov
Limitations and Challenges:
Incomplete Reactions: Derivatization reactions may not proceed to 100% completion, leading to variability and potential underestimation of the analyte concentration. Reaction conditions such as pH, temperature, and time must be carefully optimized and controlled. nih.govmdpi.com
Side Reactions: The presence of the double bond in the cyclohexene ring of this compound introduces a potential site for side reactions, especially under harsh derivatization conditions (e.g., high heat or strongly acidic/basic media).
Reagent Artifacts: Excess derivatizing reagent or impurities within the reagent can cause large, interfering peaks in the chromatogram, which may obscure the analyte peak. A cleanup step may be necessary. chromtech.com
Derivative Stability: The resulting derivative must be stable throughout sample preparation and analysis. Some derivatives, like certain silyl (B83357) ethers, are prone to hydrolysis and require anhydrous conditions. researchgate.netmdpi.com
Formation of Isomers: Aldehyde derivatization with reagents like PFBHA can result in the formation of syn and anti isomers of the resulting oxime. This can lead to split peaks in the chromatogram, complicating quantification unless chromatographic conditions are optimized to co-elute or fully resolve them. nih.gov
The following table summarizes the key considerations for applying derivatization to this compound.
| Aspect | Scope (Advantages) | Limitations (Disadvantages) |
|---|---|---|
| Quantification | Lower detection limits, improved accuracy due to better peak shape. | Potential for inaccurate results if reaction is incomplete or derivatives are unstable. |
| Identification | Provides derivatives with characteristic spectral properties for confident identification. | Formation of multiple isomeric derivatives (syn/anti) can complicate spectral interpretation. |
| Method Development | Enables the use of highly sensitive and selective detectors. | Requires extensive optimization of reaction conditions; may add time and complexity to the workflow. |
| Compound Specificity | Reaction is highly specific to the aldehyde group. | Potential for side reactions at the C=C double bond under non-ideal conditions. |
Advanced Spectroscopic Characterization and Analytical Techniques for 1 Cyclohexene 1 Propanal
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 1-Cyclohexene-1-propanal, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular framework.
One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The aldehydic proton (-CHO) is highly deshielded and appears significantly downfield, typically as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) group. The vinylic proton on the cyclohexene (B86901) ring appears in the olefinic region. The protons of the propyl chain and the cyclohexene ring produce a series of complex, overlapping multiplets in the aliphatic region.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most deshielded signal corresponds to the carbonyl carbon of the aldehyde group. The two sp² hybridized carbons of the C=C double bond in the cyclohexene ring appear in the olefinic region. The remaining sp³ hybridized carbons of the propyl chain and the cyclohexene ring are observed in the upfield aliphatic region.
Predicted NMR data based on the structure of this compound is summarized below.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH O | 9.7 - 9.8 | Triplet (t) |
| =CH - | 5.4 - 5.5 | Broad Singlet |
| -CH ₂-CHO | 2.4 - 2.5 | Quartet (q) |
| =C-CH ₂- | 2.1 - 2.2 | Triplet (t) |
| Ring -CH ₂- | 1.9 - 2.1 | Multiplet (m) |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O | 202 - 203 |
| C =CH- | 135 - 136 |
| C=C H- | 122 - 123 |
| -C H₂-CHO | 43 - 44 |
| =C-C H₂- | 38 - 39 |
| Ring C H₂ | 28 - 30 |
| Ring C H₂ | 25 - 26 |
Two-dimensional (2D) NMR experiments are essential for establishing atomic connectivity and spatial relationships.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the aldehydic proton and the adjacent methylene protons of the propanal chain. Further correlations would establish the connectivity within the propanal chain and throughout the cyclohexene ring, confirming the entire spin system. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal spatial proximity between the protons of the propanal side chain and the allylic protons on the cyclohexene ring, providing information about the preferred conformation of the side chain relative to the ring.
Operando Magic Angle Spinning (MAS) NMR is a powerful, non-invasive technique used to study chemical reactions in real-time under actual process conditions, such as high temperature and pressure. researchgate.netdigitellinc.com This method allows for the direct observation of reactants, intermediates, and products within a catalytic reactor, providing invaluable mechanistic insights.
While specific studies on this compound using this technique are not documented, a hypothetical application could involve monitoring its selective hydrogenation. By packing a reactor with a catalyst (e.g., Pd/C) and flowing a solution of this compound and hydrogen, operando ¹³C MAS NMR could track the conversion by observing the disappearance of the vinylic carbon signals and the appearance of new signals corresponding to the formation of 3-cyclohexylpropanal. This would enable the optimization of reaction conditions and provide a deeper understanding of the catalytic cycle.
Isotopic labeling involves replacing an atom in a molecule with one of its isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H). This technique is a powerful tool for elucidating reaction mechanisms and tracking metabolic pathways. wikipedia.orgnih.gov
No specific isotopic labeling studies have been reported for this compound. However, this approach could be hypothetically employed to investigate its chemical transformations. For example, to study a decarbonylation reaction, a sample of this compound could be synthesized with a ¹³C label at the carbonyl position. Following the reaction progress by ¹³C NMR would allow for the unambiguous tracking of the labeled carbon atom, confirming whether it is eliminated as carbon monoxide or incorporated into other products. Similarly, deuterium (B1214612) labeling could be used to probe kinetic isotope effects, shedding light on the rate-determining steps of a reaction involving this compound. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula from the exact mass. For this compound, with a molecular formula of C₉H₁₄O, HRMS is used to confirm its composition. The experimentally measured exact mass is compared against the theoretically calculated mass, providing definitive evidence for the molecular formula. nih.gov
Theoretical Exact Mass Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|
An HRMS measurement yielding a mass value extremely close to 138.104465 would confirm the elemental formula C₉H₁₄O, distinguishing it from other potential isobaric compounds. nih.gov
Fourier Transform Ion Cyclotron Mass Spectrometry (FT-ICR-MS) and Orbitrap MS for Complex Mixtures
When this compound is a component of a complex mixture, such as an environmental sample or a reaction byproduct matrix, high-resolution mass spectrometry (HRMS) is essential for its unambiguous identification. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap Mass Spectrometry are leading HRMS techniques that offer exceptionally high resolving power and mass accuracy. sfu.casemanticscholar.org
These technologies can distinguish between ions with very similar mass-to-charge ratios, resolving this compound from other isobaric compounds. rsc.org The primary advantage is the ability to determine the mass of an ion with an error of less than one part per million (ppm). This level of precision allows for the confident assignment of a unique elemental formula (e.g., C₉H₁₄O for this compound) from the measured mass, which is a critical step in its identification within a complex sample. purdue.edunih.gov While specific studies applying these techniques to this compound are not prevalent in the literature, their established capabilities make them the premier tools for such analytical challenges.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. udel.edu Key expected absorptions include a strong, sharp peak for the aldehyde C=O stretch, a medium-intensity peak for the C=C stretch of the cyclohexene ring, and various C-H stretching peaks for the vinylic, aliphatic, and aldehydic hydrogens. docbrown.infopressbooks.pub The aldehyde C-H stretch is particularly diagnostic, often appearing as a pair of weak bands. libretexts.orglibretexts.org
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong |
| Alkene (C=C) | Stretch | 1640 - 1680 | Medium |
| Vinylic (=C-H) | Stretch | 3000 - 3100 | Medium |
| Aldehyde (C-H) | Stretch | 2800 - 2900 & 2700 - 2800 | Weak (doublet) |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. This compound possesses two primary chromophores: the carbon-carbon double bond (C=C) and the carbonyl group (C=O). These groups give rise to two main types of electronic transitions: a π→π* transition associated with the C=C bond and a lower-energy, weaker n→π* transition associated with the non-bonding electrons on the carbonyl oxygen. masterorganicchemistry.com The presence of the alkene and carbonyl groups in proximity, though not fully conjugated, influences the absorption maxima (λmax). libretexts.orgresearchgate.net
π→π transition:* Expected to occur in the far UV region, typically below 200 nm.
n→π transition:* Expected to cause a weak absorption band in the near UV region, generally between 270-300 nm, which is characteristic of many aldehydes and ketones. masterorganicchemistry.com
X-ray Diffraction (XRD) for Solid-State Structure
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can calculate exact bond lengths, bond angles, and intermolecular interactions.
For this compound, which is likely a liquid at ambient temperature, XRD analysis would first require its conversion into a solid, crystalline form. This could potentially be achieved through low-temperature crystallization or by forming a crystalline derivative. caltech.eduufl.edu If a suitable crystal were obtained, XRD would provide an unambiguous structural confirmation and detailed conformational data. Currently, there is no publicly available crystal structure for this compound in crystallographic databases.
Elemental Analysis
Elemental analysis is a crucial technique for determining the elemental composition of a pure sample of this compound. This analysis provides the percentage by mass of each element present in the compound, which can be compared to the theoretical values calculated from its molecular formula, C₉H₁₄O. nih.govnih.gov This comparison serves as a fundamental check of the compound's purity and identity.
The theoretical elemental composition of this compound is calculated based on the atomic masses of carbon (C), hydrogen (H), and oxygen (O) and the molecular formula C₉H₁₄O. nih.gov
Molecular Weight of C₉H₁₄O = (9 * 12.011) + (14 * 1.008) + (1 * 15.999) = 138.21 g/mol . nih.gov
The theoretical percentages are as follows:
Carbon (C): (9 * 12.011 / 138.21) * 100% = 78.20%
Hydrogen (H): (14 * 1.008 / 138.21) * 100% = 10.20%
Oxygen (O): (1 * 15.999 / 138.21) * 100% = 11.58%
Experimental values obtained from elemental analysis of a synthesized and purified sample of this compound should closely match these theoretical values, typically within a ±0.4% margin of error, to confirm the empirical formula and support the structural characterization.
Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Example) |
| Carbon (C) | 78.20 | 78.15 |
| Hydrogen (H) | 10.20 | 10.25 |
| Oxygen (O) | 11.58 | 11.60 |
Sample Preparation and Purification Techniques for Analysis
Solvent Extraction (Liquid-Liquid Extraction, Supercritical Fluid Extraction)
Liquid-Liquid Extraction (LLE) is a primary technique for isolating and purifying this compound from a reaction mixture. organomation.com This method operates on the principle of differential solubility of the compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. organomation.com Following a synthesis, the reaction mixture is often quenched with water, and the product is extracted into an organic solvent such as diethyl ether, ethyl acetate (B1210297), or hexane. google.com Any water-soluble impurities, such as inorganic salts or polar byproducts, will remain in the aqueous layer.
A specific application of LLE for purifying aldehydes like this compound involves the formation of a bisulfite adduct. nih.govrochester.edu The impure aldehyde is treated with a saturated aqueous solution of sodium bisulfite, which reacts with the aldehyde to form a charged adduct that is soluble in the aqueous layer. rochester.edu The non-aldehydic organic impurities can then be washed away with an immiscible organic solvent. Subsequently, the aqueous layer is treated with a base (e.g., sodium hydroxide) to regenerate the pure aldehyde, which can then be extracted back into an organic solvent. rochester.edu
Supercritical Fluid Extraction (SFE) is a more advanced and "green" extraction technique that can be applied to the isolation of volatile compounds like this compound. ajgreenchem.commdpi.com This method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov Supercritical CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate solid matrices effectively and dissolve the target compound. scielo.br The key advantage of SFE is that the solvating power of the supercritical fluid can be finely tuned by altering the pressure and temperature, allowing for selective extraction. researchgate.net After extraction, the CO₂ can be easily removed by returning it to its gaseous state, leaving behind a pure, solvent-free product. This technique is particularly advantageous for extracting heat-sensitive compounds from natural sources. ajgreenchem.com
Table 3: Comparison of Extraction Techniques for this compound
| Technique | Principle | Common Solvents/Fluids | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids. organomation.com | Diethyl ether, Ethyl acetate, Hexane, Water. google.com | Simple, scalable, effective for separating polar and non-polar compounds. | Use of large volumes of volatile organic solvents, potential for emulsion formation. |
| Bisulfite Adduct Formation | Reversible chemical reaction to form a water-soluble salt. rochester.edu | Saturated Sodium Bisulfite (aq), Diethyl ether. nih.gov | Highly selective for aldehydes, effective for removing non-aldehydic impurities. | Requires an additional chemical reaction and regeneration step. |
| Supercritical Fluid Extraction | Solvation using a fluid above its critical temperature and pressure. ajgreenchem.comnih.gov | Supercritical Carbon Dioxide (CO₂). mdpi.com | "Green" technique, no residual organic solvent, tunable selectivity, ideal for volatile and thermolabile compounds. ajgreenchem.comresearchgate.net | High initial equipment cost, requires high-pressure operation. |
Distillation and Recrystallization
Distillation is the most common and effective method for the final purification of this compound, which is a liquid at room temperature. thieme-connect.de This technique separates compounds based on differences in their boiling points. Since this compound has a predicted boiling point of approximately 207.5 °C, vacuum distillation is often employed. lookchem.com Lowering the pressure reduces the boiling point, which helps to prevent thermal degradation of the compound that might occur at higher temperatures. Fractional distillation can be used to separate this compound from impurities with closely related boiling points. The purity of the collected fractions can be assessed by techniques such as gas chromatography (GC) or NMR spectroscopy.
Recrystallization is generally not a suitable purification method for compounds that are liquids at or near room temperature, such as this compound. This technique is primarily used for the purification of solid compounds. researchgate.net However, if a solid derivative of this compound were to be synthesized (e.g., a 2,4-dinitrophenylhydrazone derivative), recrystallization could be an excellent method to purify that solid derivative. The process would involve dissolving the impure solid derivative in a hot solvent and then allowing it to cool slowly, causing the formation of pure crystals while the impurities remain dissolved in the solvent. researchgate.net
Theoretical and Computational Chemistry Approaches to 1 Cyclohexene 1 Propanal
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanics (QM) forms the fundamental basis for understanding the electronic structure of molecules, which in turn governs their reactivity. wikipedia.org QM calculations solve the Schrödinger equation for a given molecular system to yield information about wave functions, energy levels, and electron distribution. researchgate.net For 1-Cyclohexene-1-propanal, these calculations can reveal critical insights into its chemical nature.
The reactivity of this compound is dictated by the electronic character of its α,β-unsaturated aldehyde moiety. The distribution of electron density, molecular orbitals, and the electrostatic potential are key descriptors of its reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. In α,β-unsaturated systems, the HOMO is typically associated with the C=C π-bond, while the LUMO is often localized over the conjugated system, including the carbonyl group.
Computational methods can generate maps of the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (red) around the electronegative oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. Conversely, regions of positive potential (blue) would be expected around the aldehydic proton and protons on the carbon alpha to the carbonyl group. These calculations help predict sites for nucleophilic and electrophilic attack, guiding the understanding of its reaction mechanisms.
Table 1: Calculated Electronic Properties of a Model α,β-Unsaturated Aldehyde
| Property | Calculated Value | Method | Interpretation |
|---|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) | Indicates electron-donating capability, primarily from the C=C π-system. |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d) | Indicates electron-accepting capability, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G(d) | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | 2.8 D | DFT/B3LYP/6-31G(d) | Quantifies the overall polarity of the molecule. |
Note: Data are illustrative for a model α,β-unsaturated aldehyde and show typical results obtained from QM calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While QM calculations provide a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms as a function of time. This methodology is particularly useful for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. mdpi.com
The conformational flexibility of this compound arises from two main sources: the puckering of the six-membered cyclohexene (B86901) ring and the rotation around the single bonds of the propanal side chain. The cyclohexene ring can adopt several conformations, such as half-chair and boat, with specific energy barriers between them. nih.gov MD simulations can sample these different ring conformations and determine their relative populations at a given temperature. Furthermore, rotation around the C-C bonds in the side chain leads to various rotamers. MD can explore these rotational states to identify the most stable conformers and the dynamics of their interconversion. nih.gov
MD is also a powerful tool for studying intermolecular interactions. aip.org By simulating a system containing many this compound molecules, one can study aggregation behavior and the specific non-covalent interactions (e.g., dipole-dipole, van der Waals) that govern it. When solvent molecules are added to the simulation box, MD can provide a detailed picture of solvation, including the structure of the solvent shell around the solute and the formation of hydrogen bonds between the solvent and the aldehyde's carbonyl oxygen. researchgate.net These simulations are crucial for understanding how the local environment influences the molecule's conformation and reactivity. aip.org
Table 2: Key Torsional Angles and Conformational States of this compound from MD Simulations
| Torsional Angle | Description | Observed States (MD) | Relative Population |
|---|---|---|---|
| C1-C2-C3-C4 | Ring Puckering | Half-Chair, Boat | Half-Chair > 95% |
| C6-C1-C7-C8 | Side Chain Rotation 1 | Gauche, Anti | Gauche ≈ 60%, Anti ≈ 40% |
| C1-C7-C8-C9 | Side Chain Rotation 2 | Gauche, Anti | Anti ≈ 70%, Gauche ≈ 30% |
Note: This table presents hypothetical but plausible results for this compound based on typical MD simulation outputs for similar cyclic and acyclic systems.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a class of QM methods that has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. mdpi.com DFT is particularly well-suited for investigating the mechanisms of chemical reactions, as it can accurately model the geometries and energies of reactants, products, and, crucially, the transition states that connect them. youtube.com
For this compound, DFT can be used to explore a variety of reactions, including nucleophilic additions to the carbonyl carbon, conjugate (Michael) additions to the β-carbon, and reactions at the C=C double bond, such as epoxidation or hydrogenation. osti.govresearchgate.net By mapping the potential energy surface for a given reaction, DFT calculations can identify the lowest-energy pathway.
A key capability of DFT is the localization of transition state (TS) structures, which represent the energy maxima along a reaction coordinate. nih.govresearchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is a primary determinant of the reaction rate. DFT calculations can also provide detailed geometric information about the TS, revealing the extent of bond-making and bond-breaking. For instance, in a nucleophilic attack on the carbonyl group, DFT can model the trajectory of the nucleophile and the simultaneous rehybridization of the carbonyl carbon from sp² to sp³. These insights are fundamental to understanding reaction selectivity and kinetics. rsc.org
Table 3: Calculated Activation Energies for Proposed Reaction Pathways of this compound
| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡) | Computational Method |
|---|---|---|---|
| 1,2-Addition (Direct) | Nucleophilic attack at the carbonyl carbon. | 15.5 kcal/mol | DFT (M06-2X/6-311+G) |
| 1,4-Addition (Conjugate) | Nucleophilic attack at the β-carbon of the double bond. | 18.2 kcal/mol | DFT (M06-2X/6-311+G) |
| Epoxidation | Reaction with a peroxy acid at the C=C bond. | 21.0 kcal/mol | DFT (M06-2X/6-311+G**) |
Note: Values are illustrative and represent typical data obtained from DFT calculations for reactions of α,β-unsaturated aldehydes. acs.org
Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational methods are increasingly used to predict spectroscopic properties, which can be a powerful aid in structure elucidation and verification. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules, and the accurate prediction of ¹H and ¹³C chemical shifts can help assign experimental spectra, especially for complex molecules or for distinguishing between isomers. nih.gov
The most common method for calculating NMR chemical shifts is based on DFT, using the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The calculation proceeds in two steps: first, the geometry of the molecule is optimized, often considering an ensemble of low-energy conformers. Second, the magnetic shielding tensors for each nucleus are calculated for these geometries. The isotropic shielding constant is then computed and typically scaled or referenced against a standard compound (like tetramethylsilane, TMS) to yield the chemical shift. The accuracy of these predictions can be very high, with mean absolute errors often less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C. nih.gov More recently, machine learning models trained on large databases of experimental and calculated data have emerged as even faster prediction tools. nih.govchemrxiv.org
Table 4: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| Aldehyde C=O | 201.5 | 202.1 | 9.75 | 9.77 |
| Vinylic C1 | 138.0 | 138.5 | - | - |
| Vinylic C2 | 126.5 | 127.2 | 5.70 | 5.68 |
| Allylic CH₂ | 25.1 | 25.4 | 2.10 | 2.12 |
Note: Experimental values are hypothetical. Predicted values are representative of the accuracy achievable with modern DFT (GIAO) or machine learning methods, based on data for similar structures like cyclohexene. docbrown.infodocbrown.info
Modeling of Solvation Effects in Reaction Pathways
Chemical reactions are rarely conducted in the gas phase; they almost always occur in a solvent. The solvent can have a profound impact on reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, transition states, and products. osti.gov Therefore, accurately modeling solvation effects is critical for computational studies of reaction pathways. chemrxiv.org
There are two primary approaches to modeling solvation: implicit and explicit models. fiveable.me
Implicit Solvation Models: These methods, often called continuum models (e.g., Polarizable Continuum Model, PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net The solute is placed in a cavity within this dielectric, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized medium. Implicit models are computationally efficient and can capture the bulk electrostatic effects of the solvent reasonably well. acs.org
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. stackexchange.com This allows for the modeling of specific, short-range interactions like hydrogen bonding. QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods are often used, where the reacting solute is treated with a high level of QM theory, and the surrounding solvent molecules are treated with a less computationally expensive MM force field. While more accurate for systems where specific solvent interactions are crucial, explicit models are significantly more computationally demanding. researchgate.net
For reactions of this compound, the choice of solvent model is important. For example, the transition state of a nucleophilic addition to the carbonyl group is often more polar than the reactants. A polar solvent would stabilize this transition state more than the reactants, thus lowering the activation energy and accelerating the reaction. An implicit model could capture this effect, while an explicit model could additionally reveal the role of specific solvent molecules in, for example, a proton-transfer step. osti.gov
Table 5: Comparison of Implicit and Explicit Solvation Models
| Feature | Implicit (Continuum) Models | Explicit Models |
|---|---|---|
| Representation | Solvent as a continuous dielectric medium. | Individual solvent molecules are included. |
| Computational Cost | Low to moderate. | High. |
| Key Advantage | Efficiently captures bulk electrostatic effects. | Models specific solute-solvent interactions (e.g., hydrogen bonds). |
| Key Limitation | Cannot model specific interactions like hydrogen bonding networks. | Requires extensive sampling of solvent configurations. |
| Typical Use Case | Initial screening of solvent effects; reactions dominated by electrostatics. | Reactions where solvent molecules participate directly in the mechanism. |
Role of 1 Cyclohexene 1 Propanal in Complex Molecule and Natural Product Synthesis
1-Cyclohexene-1-propanal as a Synthetic Intermediate
This compound is a bifunctional molecule that possesses both a nucleophilic center at the alpha-carbon to the aldehyde and an electrophilic center at the aldehyde carbon. The cyclohexene (B86901) ring can also participate in various reactions, including Diels-Alder cycloadditions and electrophilic additions. This combination of reactive sites makes it a versatile intermediate in organic synthesis. The aldehyde group can be readily transformed into a variety of other functional groups, such as alcohols, carboxylic acids, and imines, further extending its synthetic utility.
The reactivity of this compound allows it to be a precursor in multi-step synthetic sequences. For example, the aldehyde functionality can undergo olefination reactions to extend the carbon chain, while the cyclohexene moiety can be functionalized to introduce additional stereocenters. This adaptability is crucial for the construction of complex molecular architectures.
| Reaction Type | Functional Group Involved | Potential Products/Applications |
|---|---|---|
| Nucleophilic Addition | Aldehyde | Alcohols, cyanohydrins, hemiacetals |
| Wittig/Horner-Wadsworth-Emmons Reaction | Aldehyde | Alkenes with extended conjugation |
| Reductive Amination | Aldehyde | Primary, secondary, and tertiary amines |
| Oxidation | Aldehyde | Carboxylic acids |
| Diels-Alder Reaction | Cyclohexene (as dienophile) | Bridged bicyclic systems |
| Electrophilic Addition | Cyclohexene | Halogenated or hydroxylated cyclohexanes |
Building Block for Bridged Polycyclic Systems (e.g., Bicyclooctane Ring Systems)
The cyclohexene moiety of this compound can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. When reacted with a suitable diene, this [4+2] cycloaddition can lead to the formation of bridged bicyclic systems, such as bicyclooctane ring systems. The stereochemistry of the resulting bicyclic product is well-defined by the concerted nature of the Diels-Alder reaction. pearson.comlibretexts.orgmasterorganicchemistry.com
The aldehyde group in this compound can influence the stereochemical outcome of the cycloaddition and can be further elaborated after the formation of the bicyclic core. This strategy provides a convergent approach to complex polycyclic structures that are prevalent in many natural products and biologically active molecules. For instance, intramolecular Diels-Alder reactions of derivatives of this compound, where a diene is tethered to the propanal side chain, can be envisioned to construct intricate fused and bridged ring systems. The synthesis of bicyclo[3.2.1]octanes, for example, has been achieved through various methodologies, including double Michael additions to cyclic dienones, highlighting the importance of cyclic precursors in constructing such bridged systems. rsc.orgmdpi.com
Precursor in the Synthesis of Specific Compound Classes (e.g., Benzopyrans, Azomethine Imines)
The structural features of this compound make it a potential precursor for the synthesis of various heterocyclic compounds.
Benzopyrans: Benzopyrans, which contain a benzene (B151609) ring fused to a pyran ring, are present in a wide range of natural products with diverse biological activities. Synthetic strategies towards benzopyrans often involve the condensation of a phenol (B47542) with an α,β-unsaturated aldehyde or ketone. While not a direct precursor, this compound could be chemically modified to generate a suitable α,β-unsaturated aldehyde that could then participate in a reaction with a phenolic component to form a benzopyran scaffold. For example, dehydrogenation of the cyclohexene ring to an aromatic ring, followed by manipulation of the propanal side chain, could lead to a key intermediate for benzopyran synthesis.
Azomethine Imines: Azomethine imines are 1,3-dipoles that are valuable in [3+2] cycloaddition reactions to form five-membered nitrogen-containing heterocycles. rsc.org These dipoles are typically generated in situ from the condensation of hydrazines with aldehydes or ketones. thieme-connect.de this compound can react with N,N'-disubstituted hydrazines to form hydrazones, which can then be converted into azomethine imines. These reactive intermediates can then be trapped with various dipolarophiles to afford pyrazolidine (B1218672) derivatives, which are important scaffolds in medicinal chemistry. The synthesis of azomethines is a well-established area of organic chemistry with a variety of synthetic routes available. biointerfaceresearch.comnih.gov
Contribution to Natural Product Synthesis and Structure Modification
The cyclohexene ring is a common structural motif in a vast array of natural products, particularly in terpenes. nih.gov Therefore, this compound and its analogues are valuable starting materials and intermediates in the synthesis and structural modification of these complex molecules.
In nature, the formation of cyclohexene rings is often a key step in the biosynthesis of terpenes and other secondary metabolites. baranlab.org These reactions are catalyzed by enzymes, such as terpene cyclases, which can control the stereochemistry and regiochemistry of the cyclization process with remarkable precision. nih.gov The biosynthesis of many natural products involves enzymatic cascade reactions that build molecular complexity from simple precursors. nih.gov For instance, the biosynthesis of some polycyclic natural products proceeds through tandem isomerization and pericyclic reactions of conjugated polyenes, leading to the formation of cyclohexene-containing scaffolds. nih.govacs.org Understanding these biosynthetic pathways can provide inspiration for the development of new synthetic strategies.
The total synthesis of natural products is a cornerstone of organic chemistry that drives the development of new synthetic methods and strategies. nih.gov Analogues of this compound, with varying substitution patterns on the cyclohexene ring, are frequently employed in the total synthesis of terpenes and other natural products containing this cyclic motif. elsevierpure.comnih.gov
These synthetic campaigns often rely on key reactions that construct the cyclohexene ring or utilize a pre-existing cyclohexene scaffold to build the rest of the molecule. For example, intramolecular Diels-Alder reactions of acyclic precursors can generate complex polycyclic systems containing a cyclohexene ring in a single step. Furthermore, the functional groups present in this compound analogues can be strategically manipulated to introduce the desired stereochemistry and functionality found in the target natural product. The ability to modify natural product structures is crucial for developing new therapeutic agents with improved properties.
| Natural Product Class | Key Synthetic Strategies Involving Cyclohexene Scaffolds | Potential Role of this compound Analogues |
|---|---|---|
| Monoterpenes | Intramolecular cyclizations, enzymatic reactions | Starting material for the synthesis of functionalized cyclohexene rings |
| Sesquiterpenes | Polyene cyclizations, Diels-Alder reactions | Building block for the construction of bicyclic and tricyclic systems |
| Diterpenes | Stepwise annulation reactions, biomimetic cyclizations | Intermediate in convergent synthetic routes |
| Alkaloids | Pictet-Spengler reaction, Mannich reaction on cyclohexene precursors | Scaffold for the introduction of nitrogen-containing functional groups |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-Cyclohexene-1-propanal, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves acid-catalyzed dehydration of a precursor alcohol (e.g., cyclohexanol derivatives). Key parameters include:
- Catalyst selection : Concentrated sulfuric or phosphoric acid is commonly used to promote dehydration .
- Temperature control : Gradual heating (e.g., 160–180°C) minimizes side reactions like polymerization .
- Purification : Distillation under reduced pressure or ice-water quenching (to stabilize volatile products) is critical .
- Data Considerations : Monitor reaction progress via gas chromatography (GC) to assess purity, referencing retention indices from NIST databases for validation .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- GC-MS : Compare fragmentation patterns with NIST spectral libraries .
- NMR : Analyze and chemical shifts to confirm the cyclohexene ring and propanal substituent .
- Boiling point/density : Cross-check experimental values with literature data (e.g., PubChem entries for analogous compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points) of this compound?
- Methodological Answer :
- Reproducibility checks : Replicate synthesis and characterization under controlled conditions (e.g., standardized pressure during distillation) .
- Computational validation : Use tools like Gaussian to calculate theoretical boiling points via group contribution methods, comparing results with experimental data .
- Collaborative verification : Cross-reference data with independent labs or databases like PubChem or EPA DSSTox .
Q. What strategies are effective in analyzing reaction mechanisms involving this compound in complex systems?
- Methodological Answer :
- Isotopic labeling : Track or deuterium in the propanal group to elucidate kinetic pathways .
- In-situ spectroscopy : Use FTIR or Raman to monitor intermediate formation during reactions .
- Theoretical modeling : Apply density functional theory (DFT) to simulate transition states and activation energies .
Q. How can researchers design experiments to address discrepancies in biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-response studies : Systematically vary concentrations to identify non-linear effects .
- Structural analogs : Synthesize and test derivatives (e.g., methyl-substituted variants) to isolate bioactive moieties .
- Meta-analysis : Conduct systematic reviews of existing literature using frameworks like PICO to identify confounding variables .
Methodological Frameworks
Q. What criteria ensure rigorous formulation of research questions for studies on this compound?
- Answer : Apply the FINER framework :
- Feasible : Ensure access to specialized equipment (e.g., GC-MS, NMR) .
- Novel : Focus on underexplored areas like enantioselective synthesis or environmental degradation pathways .
- Ethical : Adhere to safety protocols for handling volatile aldehydes .
Q. How should researchers structure manuscripts to enhance reproducibility of studies on this compound?
- Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Methods section : Detail catalyst concentrations, heating rates, and purification steps .
- Supporting information : Provide raw spectral data (NMR/GC-MS) and computational input files .
- Literature review : Cite primary sources for synthesis protocols and avoid redundant data presentation .
Data Presentation and Validation
Q. What are best practices for presenting conflicting spectral data in publications?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

